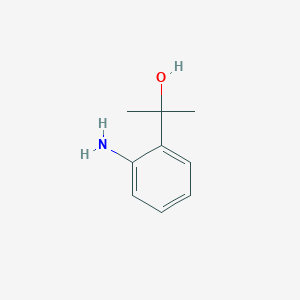

2-(2-Aminophenyl)propan-2-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXREFASOUJZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291576 | |

| Record name | 2-(2-aminophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-00-8 | |

| Record name | 15833-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-aminophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(2-Aminophenyl)propan-2-ol via Grignard Reaction

Executive Summary

This guide provides an in-depth technical overview of a robust and scalable method for the synthesis of 2-(2-aminophenyl)propan-2-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The core of this synthesis is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-aminoacetophenone. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, optimization strategies, and potential challenges. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important carbon-carbon bond-forming reaction.

Introduction: Strategic Importance and Synthetic Overview

Tertiary benzylic alcohols, such as this compound, are pivotal structural motifs in medicinal chemistry. The presence of a chiral center and multiple functional handles—a hydroxyl group, an aniline moiety, and a phenyl ring—makes this compound a versatile building block for the synthesis of complex molecular architectures with potential biological activity.

The most direct and efficient synthetic route to this target molecule from 2-aminoacetophenone is the Grignard reaction.[1][2] This organometallic reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with high reliability.[3] The strategy involves the reaction of 2-aminoacetophenone with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon acidic workup.[4][5][6]

A key scientific challenge in this specific synthesis is the presence of an acidic primary amine (-NH₂) on the starting material. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[1][7] Consequently, the Grignard reagent can react with the N-H protons in a non-productive acid-base reaction. This guide will detail a protocol that overcomes this challenge by using a strategic excess of the Grignard reagent, a common and effective approach in such cases.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a nucleophilic addition mechanism, a fundamental reaction of carbonyl compounds.[7][8]

-

Acid-Base Reaction (Initial Step): Upon introduction of methylmagnesium bromide, the first equivalent acts as a base, deprotonating the more acidic primary amine to form a magnesium anilide salt. This step is kinetically rapid. While this consumes one equivalent of the valuable reagent, it passivates the amine group, preventing further side reactions.

-

Nucleophilic Addition: A second equivalent of the methyl Grignard reagent then functions as the nucleophile. The highly polarized carbon-magnesium bond delivers a carbanionic methyl group (CH₃⁻) to the electrophilic carbonyl carbon of the magnesium anilide intermediate.[7] This attack breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[9]

-

Protonation (Workup): The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step serves two purposes: it protonates the tertiary alkoxide to yield the final this compound product and protonates the magnesium anilide to regenerate the primary amine. It also neutralizes any unreacted Grignard reagent.

Alternative Strategy: Amine Protection

For substrates sensitive to strong bases or for syntheses where maximizing reagent efficiency is critical, protecting the amine group is a viable alternative.[10][11] The amine can be converted into a non-acidic functional group, such as a tert-butoxycarbonyl (Boc) carbamate, prior to the Grignard reaction.[12][13] This strategy, however, introduces two additional steps into the overall sequence: protection and subsequent deprotection, increasing process complexity and cost. For the synthesis of the title compound, the use of excess Grignard reagent is generally more efficient.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and assumes standard laboratory equipment and safety procedures.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Aminoacetophenone | 135.17 | 5.00 g | 36.99 | 1.0 |

| Methylmagnesium Bromide (3.0 M in THF) | - | 30.8 mL | 92.48 | 2.5 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Saturated Aqueous NH₄Cl Solution | - | 75 mL | - | - |

| Ethyl Acetate | - | 150 mL (for ext.) | - | - |

| Brine (Saturated NaCl Solution) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Preparation: Dissolve 2-aminoacetophenone (5.00 g, 36.99 mmol) in 50 mL of anhydrous THF and add it to the reaction flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 5 minutes. Maintain a positive nitrogen pressure throughout the reaction.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

-

Grignard Addition: Transfer the methylmagnesium bromide solution (30.8 mL, 92.48 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of 2-aminoacetophenone over 30 minutes. An initial exothermic reaction and gas evolution (from trace moisture) may be observed. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching (Workup): Cool the reaction flask back to 0 °C in an ice-water bath. Cautiously and slowly add 75 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This step is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Visualizations: Reaction and Workflow

Overall Reaction Scheme

Caption: Synthesis of this compound from 2-aminoacetophenone.

Reaction Mechanism

Caption: Stepwise mechanism of the Grignard reaction.

Experimental Workflow

Caption: Summary of the experimental workflow.

Product Characterization

The identity and purity of the synthesized this compound (CAS: 15833-00-8) should be confirmed using standard analytical techniques.[14][15][16][17]

-

Appearance: White to off-white solid.

-

Molecular Formula: C₉H₁₃NO[14]

-

¹H NMR: Expected signals for aromatic protons, amine protons (broad singlet), a hydroxyl proton (broad singlet), and two equivalent methyl groups (singlet).

-

¹³C NMR: Expected signals for aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.

-

IR Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (two bands, ~3300-3500 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (GC-MS): Molecular ion peak (M⁺) at m/z = 151, and characteristic fragmentation patterns.[14]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield / Recovery of Starting Material | 1. Incomplete reaction. 2. Insufficient Grignard reagent (due to moisture). 3. Enolization of the ketone.[8][18] | 1. Increase reaction time or gently warm the mixture. 2. Ensure all glassware and solvents are scrupulously dry. Use a slight excess of Grignard reagent. 3. Maintain low temperature during addition. |

| Formation of Biphenyl Byproduct (from CH₃MgBr) | Reaction of Grignard reagent with THF (less common with commercial solutions). | Use fresh, high-quality Grignard reagent and avoid unnecessarily high reaction temperatures or prolonged reaction times. |

| Difficult Purification | Emulsion formation during workup. | Add more brine during the washing step to break the emulsion. Perform a gentle, slow extraction. |

| No Reaction | Inactive magnesium surface (if preparing Grignard in situ); wet reagents. | Use freshly opened anhydrous solvents. If preparing the reagent, activate magnesium with iodine or 1,2-dibromoethane. |

Conclusion

The synthesis of this compound from 2-aminoacetophenone via the Grignard reaction is a highly effective and reliable transformation. By employing a strategic excess of methylmagnesium bromide to account for the acidic amine proton, the desired tertiary alcohol can be obtained in good yield. Careful attention to anhydrous reaction conditions and controlled temperature during the addition are paramount for success. The protocol and insights provided in this guide offer a solid foundation for the successful synthesis and future application of this valuable chemical intermediate in diverse research and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Filo. (2025). What is the action of methylmagnesium bromide on ketone?. Retrieved from [Link]

-

Fiveable. (n.d.). Methylmagnesium bromide Definition. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

-

Purdue University. (n.d.). Grignard Reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253527, this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

-

Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

-

Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]

-

ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]

-

PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Retrieved from [Link]

-

ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]

-

University College Dublin. (2022). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (15833-00-8). Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [A36729]. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.12 Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

- Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

YouTube. (2014). Using the Grignard Reaction to Make Alcohols. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Aminoacetophenone 3-chlorophenylhydrazone. Retrieved from [Link]

- Google Patents. (n.d.). CN107162923B - A kind of preparation method of o-aminoacetophenone.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Grignard Reagents [chemed.chem.purdue.edu]

- 4. What is the action of methylmagnesium bromide on ketone? | Filo [askfilo.com]

- 5. fiveable.me [fiveable.me]

- 6. homework.study.com [homework.study.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 16. Synthonix, Inc > 15833-00-8 | this compound [synthonix.com]

- 17. This compound | 15833-00-8 [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol

An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol for Advanced Research

Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 15833-00-8), a versatile bifunctional organic building block. The document details its core physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Emphasis is placed on the scientific rationale behind its characterization and its potential applications as a scaffold and intermediate in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the design of novel chemical entities.

Molecular Identity and Structural Framework

This compound is an aromatic compound characterized by the presence of both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group positioned ortho to each other on a benzene ring. This specific arrangement of a nucleophilic amine and a hydroxyl group on a rigid scaffold imparts significant and useful reactivity.

The molecule's structure consists of a propan-2-ol group attached to the C2 position of an aniline ring. This arrangement allows for intramolecular interactions and provides a distinct three-dimensional geometry, making it a valuable starting point for constructing complex heterocyclic systems.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 15833-00-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [1][2][3][5] |

| Molecular Weight | 151.21 g/mol | [1][2][5] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1N)O | [1][2] |

| InChIKey | UZXREFASOUJZAS-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties: A Quantitative Summary

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While experimentally determined data for this specific molecule is sparse in peer-reviewed literature, computational models and data from suppliers provide reliable estimates crucial for laboratory use.

Table 2: Estimated Physicochemical Data | Property | Estimated Value | Method/Source | Rationale & Implication | | :--- | :--- | :--- | :--- | | Melting Point | 65.8 °C | EPI Suite Prediction |[2] | Suggests the compound is a solid at room temperature, simplifying handling and weighing. | | Boiling Point | 275.09 °C | EPI Suite Prediction |[2] | The high boiling point is typical for aromatic alcohols and indicates low volatility. | | Water Solubility | 4533.33 mg/L | EPA T.E.S.T. |[2] | Moderate water solubility is expected due to the polar amine and hydroxyl groups capable of hydrogen bonding. | | LogP (Octanol/Water) | 1.8 | XLogP3 |[1] | A LogP value below 3 suggests a good balance between hydrophilicity and lipophilicity, favorable for membrane permeability. | | Hydrogen Bond Donors | 2 | Computed |[2] | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding. | | Hydrogen Bond Acceptors | 2 | Computed |[2] | The N and O atoms can accept hydrogen bonds, contributing to its interaction profile. |

Spectroscopic Signature for Structural Verification

Structural confirmation is paramount in synthesis. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for researchers to validate its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Protons (δ ≈ 6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets).

-

Amine Protons (δ ≈ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.

-

Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): The tertiary -OH proton also appears as a singlet. Its position is variable and dependent on solvent and hydrogen bonding.

-

Methyl Protons (δ ≈ 1.5 ppm): The two equivalent methyl groups (-CH₃) will give rise to a sharp singlet, integrating to 6 protons. The proximity to the electron-withdrawing phenyl and hydroxyl groups shifts it slightly downfield.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon atoms. Expected peaks include two in the aliphatic region (one quaternary carbon bearing the -OH, and one for the two equivalent methyl groups) and six distinct peaks in the aromatic region.

-

Experimental Insight: The D₂O Shake: To definitively identify the -OH and -NH₂ peaks, a "D₂O shake" experiment is invaluable.[6] Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the labile protons on oxygen and nitrogen will exchange with deuterium. This causes the corresponding peaks in the ¹H NMR spectrum to disappear, confirming their identity.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

O-H Stretch (≈3300-3400 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group.[6]

-

N-H Stretch (≈3300-3500 cm⁻¹): The primary amine will show two distinct, sharp peaks in this region, corresponding to symmetric and asymmetric stretching modes. These may overlap with the broad O-H signal.

-

C-H Aromatic Stretch (≈3000-3100 cm⁻¹): Medium to weak absorptions just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch (≈2850-3000 cm⁻¹): Absorptions from the methyl groups.

-

C=C Aromatic Stretch (≈1450-1600 cm⁻¹): Several sharp peaks characteristic of the benzene ring.

-

C-O Stretch (≈1150-1250 cm⁻¹): A strong absorption corresponding to the tertiary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 151.

-

Key Fragmentation: A prominent fragmentation pathway for tertiary alcohols is the loss of a methyl group (CH₃•), leading to a stable cation. The most abundant peak in the GC-MS data is reported at m/z = 118 .[1] This likely corresponds to the loss of a methyl group followed by the elimination of a water molecule, or a related rearrangement. Other significant peaks are observed at m/z = 133 (loss of H₂O) and m/z = 132.[1]

Synthesis and Chemical Reactivity

The dual functionality of this compound makes it a versatile synthetic intermediate.

A Validated Synthetic Approach: Grignard Addition

A robust and widely applicable method for synthesizing tertiary alcohols is the addition of an organometallic reagent to a ketone or ester. For this molecule, the addition of two equivalents of a methylating agent to an anthranilate ester is a logical and efficient strategy.

Caption: Grignard synthesis of this compound.

Protocol: Synthesis via Grignard Reaction

This protocol is a representative method based on standard organic chemistry principles for similar transformations.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of methyl 2-aminobenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (2.2 equiv., e.g., 3.0 M in diethyl ether) dropwise via a syringe or addition funnel.

-

Causality: Using more than two equivalents of the Grignard reagent ensures the complete conversion of the ester. The reaction is highly exothermic and slow addition at low temperature is critical to control the reaction rate and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: The NH₄Cl solution is a mild acid that protonates the resulting alkoxide and neutralizes any excess Grignard reagent without causing potential acid-catalyzed side reactions like dehydration of the tertiary alcohol.

-

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Core Reactivity and Synthetic Potential

The true value of this compound lies in the reactivity of its ortho-disposed functional groups.

-

Heterocycle Formation: It is an excellent precursor for various heterocyclic scaffolds. For instance, condensation with aldehydes or ketones can lead to the formation of dihydroquinoline derivatives.

-

Pro-oxidant Activity: Like other 2-aminophenols, this molecule can exhibit pro-oxidant properties, especially in the presence of transition metals like copper.[7] This involves the reduction of the metal ion, which can then generate reactive oxygen species.[7] This reactivity is important to consider in biological assays and for storage.

-

Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce diverse substituents, a common strategy in prodrug development to modify properties like solubility or membrane permeability.[8][9]

-

Oxidative Cleavage: Under specific catalytic conditions, such as with biomimetic iron complexes and dioxygen, the aromatic ring of the 2-aminophenol core can undergo oxidative C-C bond cleavage.[10] This reactivity, while specialized, highlights the electronic nature of the ring system.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

While specific drugs derived directly from this molecule are not prominent, its structural motif is highly relevant in medicinal chemistry. It serves as a versatile scaffold for generating libraries of compounds for screening.

-

Scaffold for Heterocycles: Its ability to readily form fused heterocyclic systems like quinolines and benzoxazines is its most significant asset. These heterocycles are privileged structures in drug discovery, appearing in a vast number of approved drugs.[11]

-

Fragment-Based Drug Design (FBDD): With a low molecular weight (151.21 g/mol ) and a good balance of polar groups, this molecule is an ideal candidate for fragment-based screening to identify starting points for new drug discovery programs.

-

Prodrug Strategies: The amine and hydroxyl groups can be functionalized to create prodrugs.[8] For example, esterifying the alcohol or acylating the amine can improve lipophilicity and enhance passage across the blood-brain barrier, with subsequent cleavage in vivo to release the active parent compound.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, data from similar compounds and its functional groups suggest the following precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards (Inferred): Based on the analogous 2-(4-aminophenyl)propan-2-ol, the compound may be harmful if swallowed and cause skin, eye, and respiratory irritation.[12]

-

Storage: The compound is known to darken upon exposure to air and light, a common characteristic of aminophenols due to oxidation.[11] Therefore, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration (2-8°C) is recommended.[13]

Conclusion

This compound is a synthetically valuable building block with a rich chemical potential. Its defined structure, characterized by ortho-disposed amine and tertiary alcohol functionalities, makes it an ideal precursor for complex heterocyclic systems relevant to pharmaceutical and materials science. Understanding its spectroscopic signature, synthetic accessibility, and key reactive pathways allows researchers to effectively integrate this molecule into rational design and discovery workflows, paving the way for the development of novel and functional chemical entities.

References

-

PubChem. This compound | C9H13NO | CID 253527. Available from: [Link]

-

Chakraborty, S., et al. (2014). Reactivity of Biomimetic Iron(II)-2-aminophenolate Complexes toward Dioxygen: Mechanistic Investigations on the Oxidative C–C Bond Cleavage of Substituted 2-Aminophenols. Inorganic Chemistry. Available from: [Link]

-

LookChem. The Chemical Properties and Applications of 2-Aminophenol. Available from: [Link]

-

Sakurai, K., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Journal of Clinical Biochemistry and Nutrition. Available from: [Link]

-

Chemchart. This compound (15833-00-8). Available from: [Link]

-

Wang, D., et al. (2013). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C-H Mono- and Dihydroxylation. Organic Letters. Available from: [Link]

-

Synthonix. This compound - [A36729]. Available from: [Link]

-

Proactive Molecular Research. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

BIOFOUNT. This compound. Available from: [Link]

-

ChemUniverse. This compound [P50436]. Available from: [Link]

-

Wikipedia. 2-Phenyl-2-propanol. Available from: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]

-

Soares-da-Silva, P., et al. (2015). Prodrugs for Amines. Molecules. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Pro-Drug Development. (2020). Available from: [Link]

-

SpectraBase. 2-Phenyl-2-propanol. Available from: [Link]

-

MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. (2023). Available from: [Link]

Sources

- 1. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Synthonix, Inc > 15833-00-8 | this compound [synthonix.com]

- 4. proactivemr.com [proactivemr.com]

- 5. This compound | 15833-00-8 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. 15833-00-8|this compound|BLD Pharm [bldpharm.com]

spectroscopic data (NMR, IR, MS) of 2-(2-Aminophenyl)propan-2-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminophenyl)propan-2-ol

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. This compound (C₉H₁₃NO, M.W.: 151.21 g/mol ) is a bifunctional molecule featuring both a primary aromatic amine and a tertiary alcohol.[1][2] This unique combination of functional groups makes it a valuable synthetic intermediate. Unambiguous characterization is essential to ensure purity, confirm identity, and understand its chemical behavior. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary toolkit for this rigorous characterization.[3][4] This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and supported by data from analogous structures.

Molecular Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (4 protons) | 6.5 - 7.5 | Multiplet (m) | 4H |

| -NH₂ (Amine) | ~4.9 | Broad Singlet (br s) | 2H |

| -OH (Alcohol) | ~4.5 | Broad Singlet (br s) | 1H |

| -CH₃ (2 groups) | ~1.4 | Singlet (s) | 6H |

The choice of solvent is critical for analyzing molecules with exchangeable protons (-OH, -NH). While solvents like CDCl₃ can lead to very broad or even invisible signals for these protons, polar aprotic solvents like DMSO-d₆ form hydrogen bonds, which slows down the rate of proton exchange.[5][6] This results in sharper, more distinct signals for the -NH₂ and -OH protons, allowing for their reliable observation.[6]

-

Aromatic Protons (6.5 - 7.5 ppm): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The electron-donating amino group and the alkyl group will shift these protons upfield compared to unsubstituted benzene (7.34 ppm).

-

Amine (-NH₂) and Hydroxyl (-OH) Protons (~4.9 and ~4.5 ppm): These protons are "labile," meaning they can exchange with each other and with trace amounts of water in the solvent.[7][8] This rapid exchange averages out any potential spin-spin coupling to adjacent protons, resulting in broad singlet signals.[8][9] Their chemical shifts are highly sensitive to concentration, temperature, and solvent.[5][10] A key confirmatory experiment is the D₂O shake : after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for the -NH₂ and -OH protons will disappear as the protons are replaced by non-NMR-active deuterium.[7][8]

-

Methyl (-CH₃) Protons (~1.4 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and thus have no adjacent protons to couple with, resulting in a sharp singlet integrating to 6H.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Filter the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using a standard pulse program (e.g., zg30) on a 400 MHz or higher field spectrometer.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals and determine their chemical shifts and multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C -NH₂ (Aromatic) | ~145 |

| C -C(CH₃)₂OH (Aromatic) | ~130 |

| Ar-C H (4 carbons) | 115 - 128 |

| C (CH₃)₂OH (Tertiary Alcohol) | ~72 |

| -C H₃ (2 carbons) | ~30 |

-

Aromatic Carbons (115 - 145 ppm): Due to the ortho-substitution, all six aromatic carbons are chemically distinct and should, in principle, give rise to six separate signals. The carbon atom bonded to the electronegative nitrogen atom (C-NH₂) is expected to be the most downfield in the aromatic region. The quaternary aromatic carbon attached to the propanol side chain will also be downfield. The remaining four CH carbons will appear in the typical aromatic region.

-

Tertiary Alcohol Carbon (~72 ppm): The quaternary carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its signal to appear in this characteristic region for tertiary alcohols.[11]

-

Methyl Carbons (~30 ppm): The two methyl group carbons are chemically equivalent and will produce a single, typically intense signal in the aliphatic region of the spectrum.[12]

-

Sample and Instrumentation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each carbon signal appears as a singlet. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of the ¹³C isotope.

-

Processing and Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Shape |

| 3450 - 3350 | N-H Stretch | Primary Amine | Medium, two sharp peaks |

| 3500 - 3200 | O-H Stretch | Tertiary Alcohol | Strong, broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium |

| 1650 - 1580 | N-H Bend | Primary Amine | Medium-Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong, multiple bands |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1150 | C-O Stretch | Tertiary Alcohol | Medium-Strong |

The IR spectrum of this compound is defined by the coexistence of amine and alcohol functionalities.

-

The O-H vs. N-H Region (>3000 cm⁻¹): This region is diagnostic. The tertiary alcohol's O-H stretching vibration will appear as a very broad and strong absorption band centered around 3350 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding.[13][14][15] Superimposed on this broad band, or appearing as distinct "shoulders," will be the two sharper peaks of the primary amine's N-H stretching vibrations (one for the asymmetric stretch and one for the symmetric stretch).[9][16] This combination of a broad O-H band and two sharper N-H bands is a clear fingerprint for a primary amino alcohol.

-

C-H Stretching: A clear demarcation at 3000 cm⁻¹ separates aromatic C-H stretches (just above 3000 cm⁻¹) from aliphatic C-H stretches (just below 3000 cm⁻¹).[13]

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. The N-H bending vibration of the primary amine gives a characteristic band around 1600 cm⁻¹.[16][17] This is complemented by the aromatic C=C stretching bands. The strong C-N stretch of the aromatic amine and the C-O stretch of the tertiary alcohol will also be present, confirming the connectivity of the functional groups.[9][16]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a virtual roadmap of the molecule's structure.

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |

| 151 | [C₉H₁₃NO]⁺• | C₉H₁₃NO | Molecular Ion (M⁺•) |

| 136 | [M - CH₃]⁺ | C₈H₁₀NO⁺ | Loss of a methyl radical |

| 133 | [M - H₂O]⁺• | C₉H₁₁N⁺• | Loss of a neutral water molecule |

| 118 | [M - H₂O - CH₃]⁺ | C₈H₈N⁺ | Loss of water and a methyl radical |

Under Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (151). This molecular ion is often unstable and undergoes fragmentation.

-

Molecular Ion (m/z 151): The presence of a peak at m/z 151 confirms the molecular weight of the compound.

-

Loss of Water (m/z 133): A common and often prominent fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da), leading to a significant peak at m/z 133.[1] This is a diagnostically important fragmentation.

-

Alpha-Cleavage (m/z 136): Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) results in the loss of a methyl radical (•CH₃, 15 Da). This generates a resonance-stabilized oxonium ion at m/z 136.

-

Combined Loss (m/z 118): A fragment at m/z 118 corresponds to the sequential loss of both a water molecule and a methyl radical from the molecular ion (151 - 18 - 15 = 118).[1] This fragment is often observed in tertiary alcohols.

Caption: Key fragmentation pathways for this compound in EI-MS.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically ramped to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI), where it is bombarded with electrons to form ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Conclusion

The structural identity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, with techniques like D₂O exchange confirming the presence of labile amine and hydroxyl protons. IR spectroscopy provides rapid verification of the key functional groups—the primary amine and tertiary alcohol—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals structurally significant fragmentation patterns, such as the loss of water and methyl radicals. Together, these techniques provide a robust and self-validating dataset essential for researchers and scientists in drug development and chemical synthesis.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 4-Iodobenzyl Alcohol: A Technical Guide.

- Chemchart. (n.d.). This compound (15833-00-8).

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

-

Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

De Backer, L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

YouTube. (2015, March 31). Proton NMR 5 - Dealing with -OH and -NH protons. Retrieved from [Link]

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

- BenchChem. (n.d.). Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

YouTube. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2-propanol.

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

Sources

- 1. This compound | C9H13NO | CID 253527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15833-00-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 15. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-(2-Aminophenyl)propan-2-ol (CAS No. 15833-00-8)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Scope

This technical guide provides a comprehensive characterization of the chemical compound with CAS number 15833-00-8, identified as 2-(2-Aminophenyl)propan-2-ol . It has come to our attention that the intended audience for this guide—researchers and professionals in drug development—may associate a request for an in-depth guide with a compound of known significant biological activity. However, based on a thorough review of publicly available scientific literature and databases, this compound is a compound for which extensive biological activity data is not yet available. Therefore, this guide will focus on a detailed exposition of its chemical synthesis and characterization, which is well-documented. We will also explore potential avenues for future research into its biological properties, drawing logical inferences from its structural features.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an aromatic amino alcohol. Its structure features a tertiary alcohol and an aniline moiety, which are key to its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 15833-00-8 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2-Aminophenyl)-2-propanol, o-aminophenyldimethylcarbinol | [1] |

| Physical Form | Yellow to brown liquid | [3] |

| Storage Temperature | Room Temperature | [3] |

Structural Representation:

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification

The primary route for the synthesis of this compound is via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds and creating tertiary alcohols.

Synthetic Workflow:

Caption: General workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Materials:

-

Methyl 2-aminobenzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and apparatus for Grignard reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium suspension. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with the Ester: Cool the Grignard reagent to 0 °C. Add a solution of methyl 2-aminobenzoate in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.

-

Iodine Crystal: The iodine acts as an initiator for the reaction between magnesium and the alkyl halide.

-

Dropwise Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic. Slow, dropwise addition and cooling are necessary to control the reaction rate and prevent side reactions.

-

Aqueous Ammonium Chloride Workup: This provides a mildly acidic workup to hydrolyze the magnesium alkoxide intermediate to the desired alcohol without causing dehydration, which can be a risk with stronger acids.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M+) : m/z = 151.21

-

Key Fragmentation Peaks : The fragmentation pattern would likely involve the loss of a methyl group (m/z = 136) and the loss of water (m/z = 133). The base peak would likely correspond to a stable fragment resulting from cleavage adjacent to the aromatic ring or the tertiary carbon.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Tertiary Alcohol |

| 3500-3300 (sharp, two bands) | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (methyl groups) |

| 1620-1580 | N-H bend | Primary Amine |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Tertiary Alcohol |

The broadness of the O-H stretch is due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Expected Chemical Shifts):

-

Aromatic Protons (4H): δ 6.5-7.5 ppm (multiplets)

-

Amine Protons (2H): δ 3.5-4.5 ppm (broad singlet, exchangeable with D₂O)

-

Hydroxyl Proton (1H): δ 2.0-3.0 ppm (broad singlet, exchangeable with D₂O)

-

Methyl Protons (6H): δ 1.5 ppm (singlet)

¹³C NMR (Expected Chemical Shifts):

-

Aromatic Carbons: δ 115-150 ppm

-

Carbon bearing the OH and methyl groups: δ 70-80 ppm

-

Methyl Carbons: δ 25-35 ppm

Section 4: Biological Activity and Future Directions

As of the date of this guide, there is a notable lack of published data on the specific biological activities of this compound. However, its chemical structure, containing both a substituted aniline and a tertiary alcohol, suggests potential for biological interactions that warrant further investigation.

Hypothesized Biological Relevance and Proposed Research Workflow:

The presence of the aniline moiety, a common pharmacophore, suggests that the compound could be explored for a range of activities. Structurally related aminophenols and their derivatives have been investigated for various therapeutic applications.

Sources

The Versatile Architect: A Technical Guide to 2-(2-Aminophenyl)propan-2-ol as a Chiral Building Block

Abstract

In the landscape of asymmetric synthesis, the demand for versatile and efficient chiral building blocks is perpetual. These molecules serve as foundational pillars upon which complex, enantiomerically pure structures, particularly active pharmaceutical ingredients (APIs), are constructed. This technical guide delves into the synthesis, resolution, and application of 2-(2-aminophenyl)propan-2-ol, a chiral tertiary amino alcohol. Its strategic placement of a chiral tertiary alcohol and a primary amine on an aromatic scaffold makes it a highly valuable precursor for a range of chiral ligands and auxiliaries. We will explore the fundamental synthetic strategies for accessing its enantiopure forms and showcase its utility in the realm of asymmetric catalysis and drug development, providing researchers and drug development professionals with a comprehensive resource to leverage this potent chiral synthon.

Introduction: The Strategic Value of a Bifunctional Chiral Synthon

Chiral 1,2-amino alcohols are privileged structures in organic synthesis, frequently appearing as key components of pharmaceuticals and as highly effective ligands for asymmetric catalysis.[1] this compound distinguishes itself within this class by possessing a quaternary stereocenter, which imparts significant steric influence, and an aniline moiety that is ripe for diverse chemical transformations.

The juxtaposition of the hydroxyl and amino groups allows for the formation of bidentate ligands that can coordinate with various transition metals, creating a well-defined chiral environment for asymmetric reactions.[2] The inherent rigidity of the aromatic backbone, combined with the stereogenic center, provides a powerful platform for inducing enantioselectivity in a wide array of chemical transformations. This guide will provide a detailed exploration of the methodologies to obtain this valuable building block in its enantiomerically pure forms and highlight its potential in synthetic applications.

Synthesis of Enantiopure this compound: A Comparative Analysis

The primary challenge in utilizing this compound as a chiral building block lies in its efficient preparation in an enantiomerically pure state. The prochiral precursor, 2-aminoacetophenone, serves as the logical starting point. Three principal strategies are employed to access the chiral tertiary alcohol: asymmetric synthesis, biocatalysis, and chiral resolution of the racemate.

Asymmetric Synthesis via Prochiral Ketone Functionalization

The most direct route to enantiopure this compound is the asymmetric addition of a methyl group to the prochiral ketone, 2-aminoacetophenone. This is typically achieved using organometallic reagents in the presence of a chiral ligand.

Causality Behind Experimental Choices: The asymmetric addition of Grignard reagents or dialkylzinc reagents to ketones is a powerful method for creating chiral tertiary alcohols.[3][4] The success of this reaction hinges on the selection of a chiral ligand that can effectively complex with the metal center of the reagent and create a sterically biased environment. This forces the incoming nucleophile (the methyl group) to attack one face of the ketone preferentially, leading to the desired enantiomer. Ligands derived from chiral 1,2-diamines, such as (1R,2R)-1,2-diaminocyclohexane (DACH), have proven to be particularly effective in these transformations.[4] The choice of an aprotic solvent like toluene is crucial to prevent quenching of the highly reactive organometallic reagent. Low temperatures are employed to enhance the energy difference between the two diastereomeric transition states, thereby increasing the enantioselectivity.

Experimental Protocol: Asymmetric Methylation of 2-Aminoacetophenone

-

Step 1: Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), a solution of the chiral ligand (e.g., a derivative of 1,2-diaminocyclohexane, 1.2 mol%) in anhydrous toluene (5 mL) is prepared. To this solution, a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.1 equivalents) is added dropwise at -78 °C. The mixture is stirred for 30 minutes to allow for the formation of the chiral magnesium complex.

-

Step 2: Asymmetric Addition: A solution of 2-aminoacetophenone (1.0 equivalent) in anhydrous toluene (10 mL) is added dropwise to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Step 3: Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Step 4: Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Step 5: Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[5] The asymmetric reduction of the corresponding prochiral ketone can be achieved using whole-cell biocatalysts or isolated enzymes. For the synthesis of this compound, a biocatalytic approach would involve the asymmetric reduction of a suitable precursor ketone.

Causality Behind Experimental Choices: Many microorganisms, such as Saccharomyces cerevisiae (baker's yeast), contain alcohol dehydrogenases (ADHs) that can catalyze the reduction of ketones to alcohols with high enantioselectivity.[6] These enzymes utilize cofactors like NADH or NADPH as the hydride source. By providing a source of glucose, the yeast can regenerate the necessary cofactor, allowing the reaction to proceed catalytically. The reaction is typically carried out in an aqueous medium at or near room temperature, making it a mild and sustainable method.[7]

Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

-

Step 1: Yeast Activation: In a sterile Erlenmeyer flask, baker's yeast (Saccharomyces cerevisiae, 20 g) is suspended in a solution of D-glucose (15 g) in distilled water (100 mL). The mixture is incubated at 30°C with gentle shaking for 1 hour to activate the yeast.

-

Step 2: Substrate Addition: 2-Aminoacetophenone (1 g) is dissolved in a minimal amount of ethanol (5 mL) and added dropwise to the activated yeast culture.

-

Step 3: Bioreduction: The flask is sealed and the mixture is shaken at 30°C for 48-72 hours. The progress of the reaction is monitored by TLC or GC analysis of aliquots.

-

Step 4: Work-up: The reaction mixture is centrifuged to pellet the yeast cells. The supernatant is decanted and extracted with ethyl acetate (3 x 50 mL). The yeast pellet can be washed with ethyl acetate, and the washing is combined with the extracts.

-

Step 5: Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Chiral Resolution of Racemic this compound

Causality Behind Experimental Choices: The basic nature of the aniline group in this compound allows it to form salts with chiral acids like (+)-tartaric acid. The resulting salts, (R)-amine·(+)-tartrate and (S)-amine·(+)-tartrate, are diastereomers and thus have different physical properties, including solubility.[9] By carefully choosing the solvent system, one diastereomeric salt can be induced to crystallize preferentially, leaving the other in solution. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically pure amine.

Experimental Protocol: Resolution with (+)-Tartaric Acid

-

Step 1: Diastereomeric Salt Formation: Racemic this compound (10 g) is dissolved in a suitable solvent such as methanol or ethanol (100 mL). A solution of (+)-tartaric acid (0.5 equivalents) in the same solvent (50 mL) is added slowly with stirring.

-

Step 2: Fractional Crystallization: The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The solution is then cooled further in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration.

-

Step 3: Liberation of the Enantiopure Amine: The collected diastereomeric salt is dissolved in water and the solution is basified to a pH of >10 with a solution of sodium hydroxide. This will precipitate the free amine.

-

Step 4: Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are dried, filtered, and concentrated to yield the enantiomerically enriched this compound. The optical purity of the product should be determined by chiral HPLC. The mother liquor from the crystallization can be treated in a similar manner to recover the other enantiomer.

| Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Asymmetric Synthesis | Chiral Ligand (e.g., DACH-derived), Organometallic Reagent (e.g., MeMgBr) | >90% | Direct access to one enantiomer, high atom economy. | Requires optimization of catalyst and reaction conditions, potentially expensive ligands. |

| Biocatalysis | Whole-cell biocatalyst (e.g., S. cerevisiae), or isolated enzyme (ADH) | Variable, can be >99% | Environmentally friendly, mild reaction conditions, high selectivity. | Substrate scope can be limited, lower reaction concentrations. |

| Chiral Resolution | Chiral Resolving Agent (e.g., (+)-tartaric acid) | Can approach 100% with recrystallization | Robust and well-established technique. | Theoretical maximum yield of 50% for the desired enantiomer, requires a racemization step for the unwanted enantiomer to be economical. |

Applications in Asymmetric Synthesis

The true value of enantiopure this compound is realized in its application as a precursor to chiral ligands and auxiliaries for asymmetric catalysis.

Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a prominent class of "privileged" ligands in asymmetric catalysis.[10][11] The straightforward synthesis of oxazolines from chiral 1,2-amino alcohols makes this compound an ideal starting material.

Workflow for Chiral Oxazoline Ligand Synthesis:

Caption: Synthesis of a chiral oxazoline ligand from this compound.

The resulting chiral oxazoline can be further functionalized to create a variety of bidentate or tridentate ligands. For instance, the phenyl ring can be modified to introduce other coordinating groups, such as phosphines, leading to powerful P,N-ligands for reactions like asymmetric hydrogenation.[12]

Potential in Asymmetric Hydrogenation

Chiral ligands derived from this compound are expected to be effective in asymmetric hydrogenation reactions.[13] The steric bulk of the tertiary alcohol group can create a highly effective chiral pocket around the metal center, leading to high enantioselectivities in the reduction of prochiral olefins, ketones, and imines.

Logical Relationship in Asymmetric Catalysis:

Caption: Role of the chiral ligand in an asymmetric catalytic cycle.

Relevance in Drug Development

The structural motif of chiral amino alcohols is prevalent in a wide range of pharmaceuticals. The ability to synthesize complex chiral molecules efficiently and with high optical purity is a cornerstone of modern drug development.[14] While specific examples of marketed drugs directly incorporating the this compound fragment are not widely documented, its derivatives are of significant interest as intermediates. For instance, chiral aminophenol derivatives are used in the synthesis of various bioactive compounds.[15] The principles of asymmetric synthesis and the use of chiral building blocks like this compound are fundamental to the creation of single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a potent and versatile chiral building block with significant potential in asymmetric synthesis and drug discovery. Its synthesis in enantiopure form can be achieved through several complementary strategies, including asymmetric synthesis, biocatalysis, and chiral resolution, each with its own set of advantages and considerations. The true power of this molecule lies in its ability to be transformed into a variety of chiral ligands, such as oxazolines, which are capable of inducing high levels of enantioselectivity in a range of metal-catalyzed reactions. As the demand for enantiomerically pure compounds continues to grow, the strategic application of well-designed chiral building blocks like this compound will remain a critical enabler of innovation in the chemical and pharmaceutical industries.

References

-

Pucci, F., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4936-4944. [Link]

- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.

- Ni, Y., & Xu, J. (2012). Biocatalytic asymmetric synthesis of chiral aryl alcohols.

- Gao, J., et al. (2012). Various synthetic routes for the preparation of chiral oxazoline ligands. RSC Advances, 2(30), 11146-11168.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151-4202.

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

-

Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry, 12(13), 1139-1172.

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Riva, S. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

- Mileski, D. R., et al. (1965). Synthesis and preliminary pharmacology of 2-aminophenol derivatives. Journal of Pharmaceutical Sciences, 54(2), 295-298.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253527, this compound. [Link]

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

-

Pires, R. (2020, January 24). Resolution of a Racemic Mixture [Video]. YouTube. [Link]

- Bloch, R. (1998). Ligand-mediated addition of organometallic reagents to azomethine functions. Chemical Reviews, 98(4), 1407-1438.

- Zhang, Z., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 18(3), 479-487.

- Pucci, F., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4936-4944.

- Wang, J., et al. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. Chinese Journal of Chemistry, 42(6), 705-710.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253527, this compound. [Link]

-

Zaidlewicz, M., et al. (2001). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Request PDF. [Link]

- Nemestothy, B., et al. (2020). Production of chiral (S)-2-phenyl-1-propanol by enantioselective biocatalysts. Acta Alimentaria, 49(3), 290-297.

-

ResearchGate. (n.d.). Various chiral ligands. [Link]

- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.

- Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.

-

Organic Chemistry Portal. (2009). Enantioselective Preparation of Alcohols and Amines. [Link]

- De la Fuente Revenga, M., & Valcárcel, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.

-

Zaidlewicz, M., et al. (2001). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Request PDF. [Link]

- González-Sabín, J., et al. (2021). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.

- Bakherad, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6549.

-

ResearchGate. (2018). Applications substituted 2-aminothiophenes in drug design. [Link]

Sources

- 1. Chiral_resolution [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]

- 6. real.mtak.hu [real.mtak.hu]

- 7. air.unimi.it [air.unimi.it]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chiral Oxazoline - Containing Ligands [bldpharm.com]

- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 15. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(2-Aminophenyl)propan-2-ol: A Technical Guide for Drug Development Professionals

Abstract